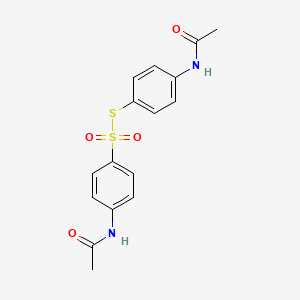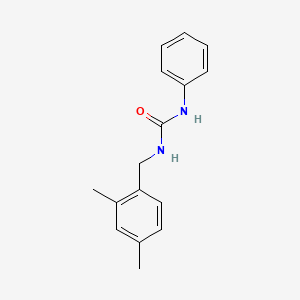
N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide is a chemical compound with a complex structure that includes trichloro, hydroxy, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.
化学反应分析
Types of Reactions
N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the observed biological or chemical effects. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-carbamic acid methyl ester
- (2,2,2-Trichloro-1-(3-p-tolyl-thiourea)-ethyl)-carbamic acid methyl ester
- (2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-carbamic acid ethyl ester
Uniqueness
N-(2,2,3-Trichloro-1-hydroxy-3-phenyl-propyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
55158-90-2 |
|---|---|
分子式 |
C11H12Cl3NO2 |
分子量 |
296.6 g/mol |
IUPAC 名称 |
N-(2,2,3-trichloro-1-hydroxy-3-phenylpropyl)acetamide |
InChI |
InChI=1S/C11H12Cl3NO2/c1-7(16)15-10(17)11(13,14)9(12)8-5-3-2-4-6-8/h2-6,9-10,17H,1H3,(H,15,16) |
InChI 键 |
DORJKYGYXJDYKI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C(C(C1=CC=CC=C1)Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


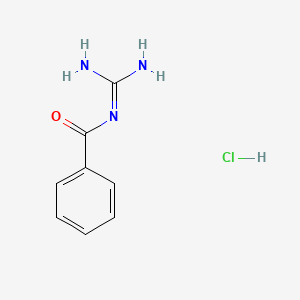
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)

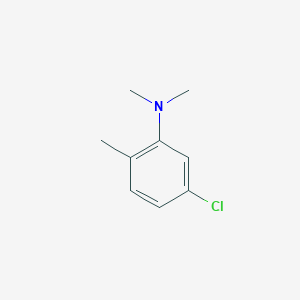
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
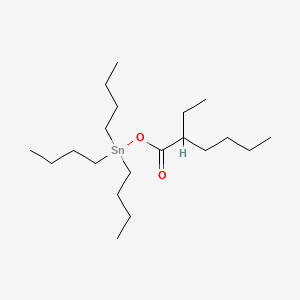
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)


![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)

